4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
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Overview
Description
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a complex organic compound that features both oxadiazole and thiadiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting 2-methoxybenzohydrazide with an appropriate nitrile oxide under cyclization conditions.
Formation of the Thiadiazole Ring: This involves the reaction of a suitable thiosemicarbazide with a carboxylic acid derivative, followed by cyclization.
Coupling of the Two Rings: The final step involves coupling the oxadiazole and thiadiazole rings through a butanamide linker, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxadiazole or thiadiazole rings, potentially leading to ring-opened products.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Ring-opened products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: Inhibition of specific enzymes or receptors, leading to reduced inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide: can be compared with other oxadiazole and thiadiazole derivatives, such as:
Uniqueness
Structural Uniqueness: The presence of both oxadiazole and thiadiazole rings in a single molecule.
Biological Activity: Exhibits a unique combination of antimicrobial, anti-inflammatory, and anticancer activities not commonly found in other similar compounds.
Properties
Molecular Formula |
C16H17N5O3S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C16H17N5O3S/c1-10-19-20-16(25-10)17-13(22)8-5-9-14-18-15(21-24-14)11-6-3-4-7-12(11)23-2/h3-4,6-7H,5,8-9H2,1-2H3,(H,17,20,22) |
InChI Key |
UHCBGZLIXPDPFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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